N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, an ethyl group, and a trimethoxybenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound Related compounds have been evaluated in tier 1 dmpk assays and have shown improved metabolic stability .
Result of Action
The activation of GIRK channels by This compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene ring.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the dioxidotetrahydrothiophene ring in the presence of a base like sodium hydride.
Formation of the Trimethoxybenzamide Moiety: This step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with an amine to form the trimethoxybenzamide moiety.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the trimethoxybenzamide moiety through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide can be compared with similar compounds such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide: Similar structure but with a furan ring instead of an ethyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with a dioxido substituent, an ethyl group, and a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₁₄H₁₉N₃O₆S, with a molecular weight of approximately 357.43 g/mol. The unique combination of functional groups suggests significant pharmacological potential.
Preliminary studies indicate that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This mechanism is crucial in neuromodulation and cardiovascular regulation due to its influence on potassium ion channels, which play vital roles in maintaining cellular excitability and cardiac rhythm.
Pharmacological Implications
The activation of GIRK channels by this compound may have therapeutic implications in treating conditions such as arrhythmias and other cardiovascular disorders. Additionally, its interaction with specific receptors and enzymes relevant to its pharmacological profile has been explored through binding assays that evaluate its affinity for GIRK channels and other cellular targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties not observed in simpler analogs. Below is a summary table comparing this compound with others:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,4,5-trimethoxybenzamide | Lacks thiophene moiety | Simpler structure with fewer functional groups |
N-(6-hydroxyhexyl)-3,4,5-trimethoxybenzamide | Contains a hexyl chain | Different substituent affects hydrogen bonding |
N-(6-anilinohexyl)-3,4,5-trimethoxybenzamide | Aniline substituent | Changes properties related to aromatic interactions |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Similar thiophene core but different functional groups | Explores different biological pathways as GIRK activators |
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds featuring the tetrahydrothiophene structure. For instance, research on N-Ethyl-Piperazinyl-Amides has shown promising anticancer activity across various cell lines. These studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
Apoptosis Mechanism
In one notable case study involving structurally related compounds, it was observed that they induced apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins. The up-regulation of pro-apoptotic Bak combined with the down-regulation of survival proteins like Bcl-XL led to increased apoptosis rates .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound may inhibit specific proteins involved in cancer progression and survival pathways .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-5-17(12-6-7-24(19,20)10-12)16(18)11-8-13(21-2)15(23-4)14(9-11)22-3/h8-9,12H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGCOGODXAGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.